Cas no 82-17-7 (1,8-diphenoxyanthraquinone)

1,8-diphenoxyanthraquinone structure
Nome del prodotto:1,8-diphenoxyanthraquinone
1,8-diphenoxyanthraquinone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,8-diphenoxyanthraquinone
- 1,8-diphenoxyanthracene-9,10-dione
- 1,8-Diphenoxy-anthrachinon
- 1,8-diphenoxy-anthraquinone
- EINECS 201-399-6
- HMS553F05
- 1,8-DIPHENOXYANTHRA-9,10-QUINONE
- ANTHRAQUINONE, 1,8-DIPHENOXY-
- DTXSID4058863
- ADJYQFBOMQAMAI-UHFFFAOYSA-N
- CCG-253661
- CS-0363778
- 82-17-7
- 4,5-diphenoxyanthraquinone
- NS00038168
- Maybridge1_004161
- S6QJ6KXS4Q
- UNII-S6QJ6KXS4Q
- 9,10-Anthracenedione, 1,8-diphenoxy-
- AKOS001595116
- 1,8-BIS-PHENOXY-ANTHRAQUINONE
- SCHEMBL10546429
- 1,8-diphenoxy-9,10-dihydroanthracene-9,10-dione
-
- Inchi: InChI=1S/C26H16O4/c27-25-19-13-7-15-21(29-17-9-3-1-4-10-17)23(19)26(28)24-20(25)14-8-16-22(24)30-18-11-5-2-6-12-18/h1-16H
- Chiave InChI: ADJYQFBOMQAMAI-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4OC5=CC=CC=C5
Proprietà calcolate
- Massa esatta: 392.10500
- Massa monoisotopica: 392.10485899g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 30
- Conta legami ruotabili: 4
- Complessità: 569
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 52.6Ų
- XLogP3: 5.9
Proprietà sperimentali
- PSA: 52.60000
- LogP: 6.04660
1,8-diphenoxyanthraquinone Letteratura correlata
-
Ateyatallah Aljuhani,Hany E. A. Ahmed,Saleh K. Ihmaid,Abdelsattar M. Omar,Sultan S. Althagfan,Yaser M. Alahmadi,Iqrar Ahmad,Harun Patel,Sahar Ahmed,Mohannad A. Almikhlafi,Ahmed M. El-Agrody,Mohamed F. Zayed,Safaa Abdulrahman Turkistani,Shorouk H. Abulkhair,Mohammed Almaghrabi,Samir A. Salama,Ahmed A. Al-Karmalawy,Hamada S. Abulkhair RSC Adv. 2022 12 26895
-
2. Kinetic studies on the rearrangement of Diels–Alder adducts of activated benzoquinones with (E)-1-trimethylsiloxybuta-1,3-dieneJosé G. Santos,Paz Robert,Jaime A. Valderrama J. Chem. Soc. Perkin Trans. 2 1993 1841
-
3. Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligandAnn Almes?ker,Susan A. Bourne,Ga?lle Ramon,Janet L. Scott,Christopher R. Strauss CrystEngComm 2007 9 997
-
4. The use of radioisotopes in studies of reaction mechanism. Part II. Theoretical calculation and experimental measurement of halogen exchange of 1-halogeno-2,4-dinitrobenzenes in methanol and NN-dimethylformamideF. H. Kendall,J. Miller,R. Wong J. Chem. Soc. B 1971 1521
-
Graham M. Davies,Rebecca J. Aarons,Graham R. Motson,John C. Jeffery,Harry Adams,Stephen Faulkner,Michael D. Ward Dalton Trans. 2004 1136
82-17-7 (1,8-diphenoxyanthraquinone) Prodotti correlati
- 3774-64-9(9,10-Anthracenedione,1,6-dihydroxy-8-methoxy-3-methyl-)
- 477-84-9(Damnacanthal)
- 67979-25-3(Aurantio-obtusin)
- 70588-05-5(Obtusin)
- 477-85-0(Obtusifolin)
- 7460-43-7(rubiadin-1-methyl ether)
- 521-61-9(Physcion)
- 2600372-33-4(2,6-diiodo-4-vinylphenyl acetate)
- 52703-21-6(2-bromo-4-(bromomethyl)phenol)
- 1005515-26-3((4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
